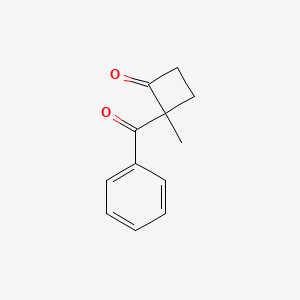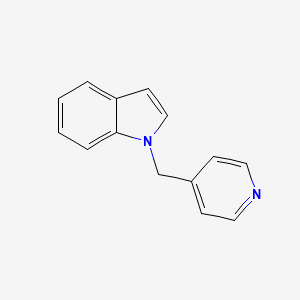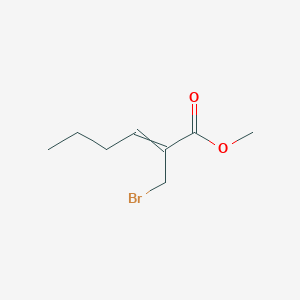
Methyl 2-(bromomethyl)hex-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(bromomethyl)hex-2-enoate is an organic compound with the molecular formula C8H13BrO2 It is a brominated ester that features a bromomethyl group attached to a hex-2-enoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(bromomethyl)hex-2-enoate can be synthesized through the Baylis-Hillman reaction, which involves the coupling of an activated alkene with an electrophile under the influence of a catalyst. The reaction proceeds via the successive treatment with 1,4-diazabicyclo(2.2.2)octane (DABCO) and sodium borohydride in aqueous media at room temperature .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(bromomethyl)hex-2-enoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles, leading to the formation of various derivatives.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. Conditions typically involve polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido derivatives, while oxidation with potassium permanganate produces carboxylic acids.
Scientific Research Applications
Methyl 2-(bromomethyl)hex-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, enabling the study of biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of methyl 2-(bromomethyl)hex-2-enoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for various substitution and addition reactions. The ester group can undergo hydrolysis or reduction, leading to different functional groups that can interact with biological targets or participate in further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromoacetate: Similar in structure but with a shorter carbon chain.
Ethyl 2-(bromomethyl)hex-2-enoate: Similar but with an ethyl ester group instead of a methyl ester.
Methyl 2-(chloromethyl)hex-2-enoate: Similar but with a chlorine atom instead of bromine.
Uniqueness
Methyl 2-(bromomethyl)hex-2-enoate is unique due to its specific reactivity profile, which is influenced by the presence of both the bromomethyl and ester groups. This combination allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
87050-38-2 |
|---|---|
Molecular Formula |
C8H13BrO2 |
Molecular Weight |
221.09 g/mol |
IUPAC Name |
methyl 2-(bromomethyl)hex-2-enoate |
InChI |
InChI=1S/C8H13BrO2/c1-3-4-5-7(6-9)8(10)11-2/h5H,3-4,6H2,1-2H3 |
InChI Key |
IYVQTCXBSWIDQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C(CBr)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (bicyclo[4.1.0]heptan-7-ylidene)(chloro)acetate](/img/structure/B14417524.png)
![10-[2-(Dimethylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14417525.png)
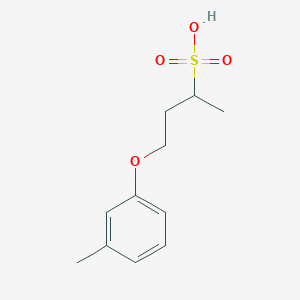
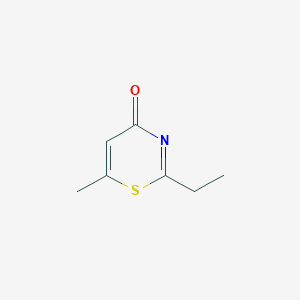
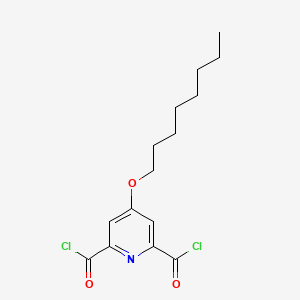

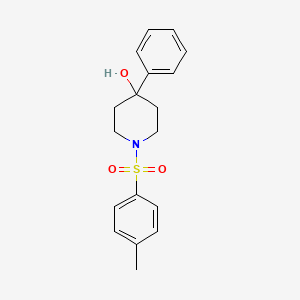
![5-[2-(Prop-1-en-2-yl)-1,3-dioxolan-2-yl]pent-2-yn-1-ol](/img/structure/B14417566.png)
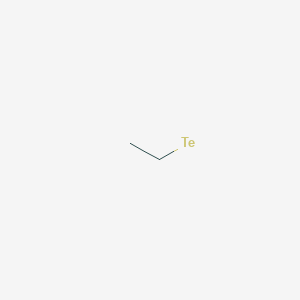
![1-[4-(2,2-Dimethoxyethoxy)phenyl]-3-(pyridin-4-yl)prop-2-en-1-one](/img/structure/B14417581.png)
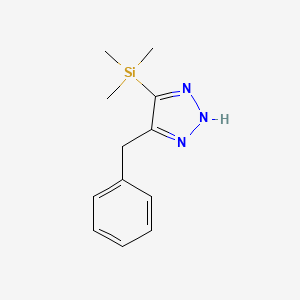
![[(2-Phenylethyl)tellanyl]benzene](/img/structure/B14417593.png)
